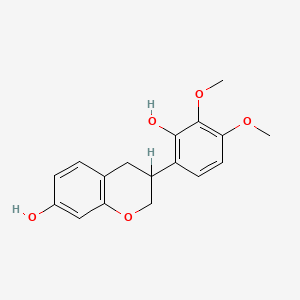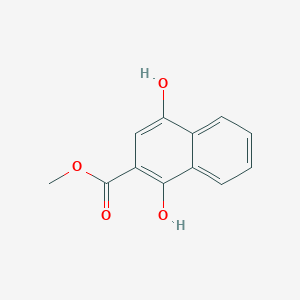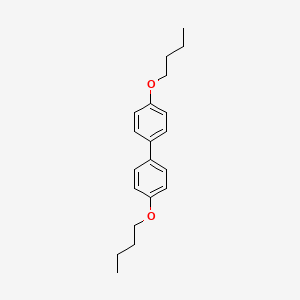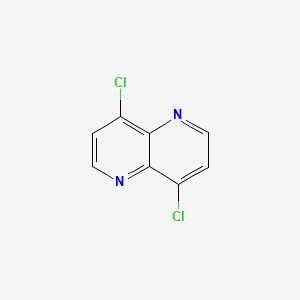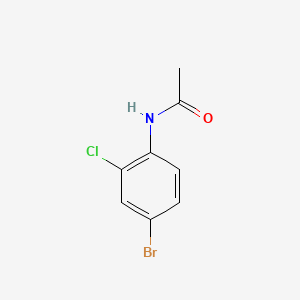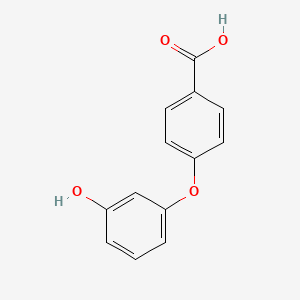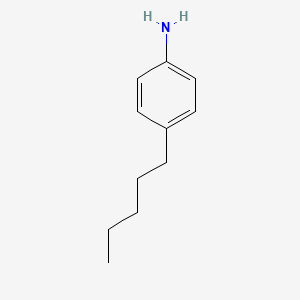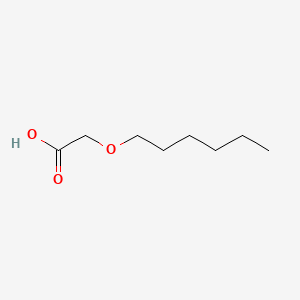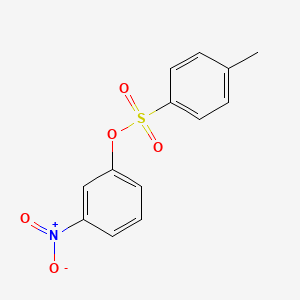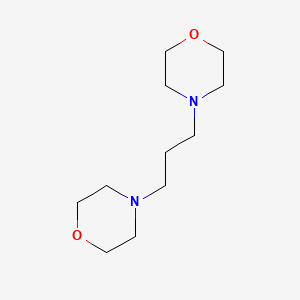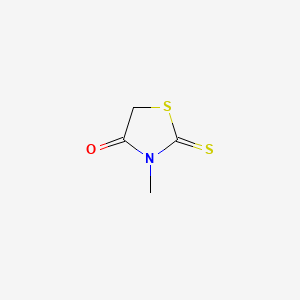
3-Methylrhodanine
説明
3-Methylrhodanine is a small organic molecule with the molecular formula C4H5NOS2 and a molecular weight of 147.219 . It is also known by other names such as 4-Thiazolidinone, 3-methyl-2-thioxo-, Methylrhodanine, Rhodanine, N-methyl-, Rhodanine, 3-methyl-, USAF T-2, 3-Methylrhodanide .
Molecular Structure Analysis
The molecular structure of 3-Methylrhodanine can be represented by the InChI string: InChI=1S/C4H5NOS2/c1-5-3(6)2-8-4(5)7/h2H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file . A study has been conducted on the low-temperature crystal structures of two rhodanine derivatives, including 3-Methylrhodanine .Physical And Chemical Properties Analysis
3-Methylrhodanine is a solid substance . It has a molecular weight of 147.22 . The physical state is solid and it should be stored at room temperature .科学的研究の応用
1. Structural Analysis and Chemical Synthesis
- Intramolecular Hydrogen Bonding : 5-Acyl-3-methylrhodanines exhibit exocyclic enols with intramolecular hydrogen bonds to the C = ONCH3 oxygen, without signs of enhanced mesoionic character (Smith & Hansen, 2008).
- Synthesis Under Microwave Irradiation : Synthesis of 5-arylidene-3-methylrhodanine derivatives is possible using 1-butyl-3-methylimidazolium chloride in water under microwave conditions, demonstrating an efficient synthesis process (Le et al., 2016).
2. Spectroscopic Investigations
- Vibrational Spectroscopic Study : Raman and infrared spectra of 3-methylrhodanine and its derivatives provide insights into molecular vibrations and structure (Jabeen et al., 2010).
3. Acidity Constants and Chemical Properties
- Acidity Constants Determination : The acidity constants of 3-methylrhodanine were successfully determined by capillary electrophoresis, contributing to the understanding of its chemical behavior (Mofaddel et al., 2004).
4. Crystal Structure Analysis
- Crystal Structures at Low Temperature : The crystal structures of 3-methylrhodanine derivatives at low temperatures have been analyzed, shedding light on the molecular geometry and interactions (Jabeen et al., 2009).
5. Environmental Applications
- Heavy Metal Ion Adsorption : Polyrhodanine-coated γ-Fe(2)O(3) nanoparticles, synthesized from 3-methylrhodanine, demonstrated potential as recyclable adsorbents for hazardous metal ions from wastewater, indicating environmental remediation applications (Song et al., 2011).
Safety and Hazards
3-Methylrhodanine is classified as having acute toxicity, whether through oral intake, dermal contact, or inhalation. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS2/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLZCQWVERBDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063612 | |
| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylrhodanine | |
CAS RN |
4807-55-0 | |
| Record name | Methylrhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4807-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004807550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylrhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylrhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylrhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylrhodanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3-Methylrhodanine?
A1: 3-Methylrhodanine is a five-membered heterocyclic compound containing both amide and thioamide moieties. [] Its molecular formula is C4H5NOS2, and its molecular weight is 147.21 g/mol. [] Spectroscopic studies, including Raman and infrared spectroscopy, have been extensively used to characterize the vibrational modes and structural features of 3-Methylrhodanine. [, ]
Q2: How does 3-Methylrhodanine interact with metal surfaces?
A2: Surface-enhanced Raman spectroscopy (SERS) studies reveal that 3-Methylrhodanine interacts with silver and gold nanoparticles, likely coordinating through the exocyclic sulfur atom of the thioamide group. [] This interaction leads to significant shifts in the vibrational bands associated with the thioamide group. [] Interestingly, 3-Methylrhodanine exhibits a weaker aggregating effect on the metal nanoparticles compared to rhodanine itself. []
Q3: What is the significance of the 1566/1575/1572 cm-1 band observed in SERS studies?
A3: The emergence of this band in SERS spectra, absent in solution-state Raman spectra, suggests a photo-initiated condensation reaction of 3-Methylrhodanine upon interaction with silver and gold substrates. [] This reaction is hypothesized to form dimers, supported by ab initio calculations and potential energy distribution (PED) analysis of the dimer. []
Q4: How does the concentration of 3-Methylrhodanine affect its SERS profile?
A4: Concentration-dependent SERS studies suggest that changes in spectral profiles are related to adsorbate concentration. [] This could be due to altered analyte orientation on the silver surface, different coordinating sites being favored, or varying surface coverage effects. []
Q5: Can 3-Methylrhodanine be used for trace analysis?
A5: Yes, 3-Methylrhodanine exhibits potential for semi-quantitative trace analysis using SERS. [] A low limit of detection (LOD) of 10-13 mol/dm3 has been achieved using 632.8 nm excitation. []
Q6: Has the crystal structure of 3-Methylrhodanine been determined?
A6: Yes, low-temperature crystal structures of 3-Methylrhodanine have been reported, providing insights into the geometry of the rhodanine ring system. []
Q7: Have there been studies on the acidity of 3-Methylrhodanine?
A7: Yes, techniques like capillary electrophoresis have been employed to determine the acidity constants of 3-Methylrhodanine, which can exist in different tautomeric forms due to its enolisable nature. []
Q8: Have any metal complexes incorporating 3-Methylrhodanine been synthesized and characterized?
A8: Yes, research has explored the coordination chemistry of 3-Methylrhodanine with transition metals like palladium(II) and platinum(II). [] These studies often involve characterizing the synthesized complexes using spectroscopic techniques and, in some cases, X-ray crystallography. []
Q9: What synthetic routes are available for modifying the structure of 3-Methylrhodanine?
A9: One common approach is the aldol condensation reaction. For example, 5-arylidene-3-methylrhodanine derivatives can be synthesized by reacting 3-methylrhodanine with various aromatic aldehydes. [] This reaction can be efficiently catalyzed by compounds like 1-butyl-3-methylimidazolium chloride ([BMI]Cl) in water under microwave irradiation. []
Q10: Have there been studies focusing on the synthesis and biological activity of 3-Methylrhodanine derivatives?
A10: Yes, researchers have synthesized various 3-Methylrhodanine derivatives and evaluated their potential as α-glucosidase inhibitors. [] These studies often involve modifying the substituents on the rhodanine ring and assessing the impact on biological activity. []
Q11: Have there been studies on the intramolecular hydrogen bonding in 3-Methylrhodanine derivatives?
A11: Yes, studies have investigated the intramolecular hydrogen bonding in 5-acyl-3-methylrhodanines. [] NMR spectroscopy, including deuterium isotope effects on 13C chemical shifts, combined with Density Functional Theory (DFT) calculations, have been employed to understand the nature and strength of these interactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





